3-Morpholinoquinoxaline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinoquinoxaline-2-thiol: is a heterocyclic compound that features a quinoxaline core substituted with a morpholine ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-Morpholinoquinoxaline-2-thiol typically begins with quinoxaline derivatives. One common starting material is 2,3-dichloroquinoxaline.
Reaction with Morpholine: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloroquinoxaline with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of Thiol Group: The second step involves the introduction of the thiol group. This can be achieved by reacting the intermediate product with thiourea in the presence of a base such as sodium ethoxide in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Morpholinoquinoxaline-2-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoxaline-2-thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinoxaline-2-thiol.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Morpholinoquinoxaline-2-thiol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits various pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Morpholinoquinoxaline-2-thiol exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-thiol: Lacks the morpholine ring, making it less soluble and potentially less bioavailable.
2-Morpholinoquinoxaline: Lacks the thiol group, reducing its ability to form covalent bonds with biological targets.
3-Methylquinoxaline-2-thiol:
Uniqueness
3-Morpholinoquinoxaline-2-thiol is unique due to the presence of both the morpholine ring and the thiol group. This combination enhances its solubility, bioavailability, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-morpholin-4-yl-1H-quinoxaline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c17-12-11(15-5-7-16-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUCUUYMSDTOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.